molecular formula C11H13NO2 B14834299 2-(Tert-butoxy)-4-hydroxybenzonitrile

2-(Tert-butoxy)-4-hydroxybenzonitrile

Cat. No.: B14834299
M. Wt: 191.23 g/mol
InChI Key: OZZPACVJSNZFFI-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-hydroxybenzonitrile: is an organic compound that features a nitrile group (-CN) attached to a benzene ring, which is further substituted with a tert-butoxy group (-OC(CH₃)₃) and a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-4-hydroxybenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzonitrile.

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl groups to form tert-butyl ethers. This can be achieved using tert-butyl chloride in the presence of a base like sodium hydride.

    Substitution Reaction: The protected intermediate undergoes a substitution reaction where the tert-butyl group is introduced at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: 2-(Tert-butoxy)-4-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-4-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    4-Hydroxybenzonitrile: Lacks the tert-butoxy group, making it less sterically hindered.

    2-(Tert-butoxy)benzonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capability.

    2-Hydroxybenzonitrile: Lacks the tert-butoxy group, making it more reactive in certain conditions.

Uniqueness: 2-(Tert-butoxy)-4-hydroxybenzonitrile is unique due to the presence of both the tert-butoxy and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzonitrile

InChI

InChI=1S/C11H13NO2/c1-11(2,3)14-10-6-9(13)5-4-8(10)7-12/h4-6,13H,1-3H3

InChI Key

OZZPACVJSNZFFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)C#N

Origin of Product

United States

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